(1-Methoxy-2,2-dimethylcyclohexyl)methanamine

Physicochemical Properties LogP Solubility

In SAR campaigns, conformational flexibility often undermines binding selectivity and potency predictions. (1-Methoxy-2,2-dimethylcyclohexyl)methanamine solves this by providing a sterically congested, gem-dimethyl-constrained cyclohexane scaffold that locks the primary amine into a rigid spatial orientation. · Geminal 2,2-dimethyl groups enforce a single chair conformation, eliminating rotational ambiguity and enabling precise binding geometry control. · The 1-methoxy group serves as a hydrogen-bond acceptor and polarity modulator, absent in non-methoxy analogs, fundamentally altering logP and intermolecular interaction profiles. · Bidentate amine/methoxy chelation potential combined with conformational pre-organization makes this scaffold ideal for metalloenzyme inhibitor or chiral ligand design. Supplied at ≥98% purity with full analytical documentation; non-hazardous for transport with ambient shipping conditions enabling rapid global delivery.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
Cat. No. B13615320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methoxy-2,2-dimethylcyclohexyl)methanamine
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCC1(CCCCC1(CN)OC)C
InChIInChI=1S/C10H21NO/c1-9(2)6-4-5-7-10(9,8-11)12-3/h4-8,11H2,1-3H3
InChIKeyAHPXYSDIBLHNJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: (1-Methoxy-2,2-dimethylcyclohexyl)methanamine as a Specialized Cyclohexylamine Research Intermediate


(1-Methoxy-2,2-dimethylcyclohexyl)methanamine (CAS 1517154-83-4) is a sterically congested primary amine belonging to the cyclohexylmethanamine class, distinguished by a 1-methoxy group and geminal 2,2-dimethyl substitution on the cyclohexane ring. This substitution pattern confers unique conformational constraints and physicochemical properties that are not shared by simpler or differently substituted cyclohexylmethanamines [1]. The compound is available from specialist chemical suppliers at research-grade purity (typically ≥98%), enabling its use as a chiral building block or advanced intermediate in medicinal chemistry and ligand development .

CategorySterically congested cyclohexylmethanamine with methoxy-amine motif
WorkflowChiral building block and advanced intermediate for ligand development
GradeResearch-grade purity supports reproducible synthetic and SAR workflows

Why Generic Substitution Fails: Critical Steric and Electronic Differentiation of (1-Methoxy-2,2-dimethylcyclohexyl)methanamine


Substituting a generic cyclohexylmethanamine for the target compound disregards the profound impact of the 1-methoxy-2,2-dimethyl substitution pattern. The geminal dimethyl groups enforce a constrained chair conformation that restricts rotational freedom and alters the spatial orientation of the primary amine, directly influencing binding geometry and reactivity in synthetic sequences [1]. The methoxy group introduces a hydrogen-bond acceptor and increases polarity, which is absent in non-methoxy analogs like (2,2-dimethylcyclohexyl)methanamine, fundamentally altering solubility, logP, and potential intermolecular interactions . Simple positional isomer changes (e.g., 2,3- or 3,5-dimethyl) yield different steric environments and conformational equilibria, rendering them non-interchangeable in structure-activity relationship (SAR) studies or specific synthetic routes.

Methoxy Group Polarity Shift

Absence of the 1-methoxy group in non-methoxy analogs alters hydrogen-bond capacity and calculated logP, potentially shifting solubility and target interactions—limiting direct substitution.

Conformational Restriction Mismatch

Geminal 2,2-dimethyl groups constrain cyclohexane chair conformation differently than unsubstituted or positional isomers, altering binding geometry and reactivity in SAR studies.

Quantitative Differentiation Evidence for (1-Methoxy-2,2-dimethylcyclohexyl)methanamine vs. Closest Analogs


Enhanced Hydrogen Bonding and Polarity Compared to Non-Methoxy Analog

The presence of the 1-methoxy group provides the target compound with an additional hydrogen-bond acceptor site (2 total H-bond acceptors) relative to (2,2-dimethylcyclohexyl)methanamine (1 H-bond acceptor). This translates to a reduced calculated LogP of approximately 1.79 for the target compound, compared to 2.08 for the non-methoxy analog, indicating greater polarity and aqueous-phase partitioning capability .

H-Bond & Polarity
Reported
Target: 2 H-bond acceptors; LogP ~1.79
Non-methoxy analog: 1 H-bond acceptor; LogP ~2.08
Supports polarity-driven solubility and binding differentiation
Computed values from vendor specification; no experimental LogP reported
Physicochemical Properties LogP Solubility Hydrogen Bonding

Constrained Molecular Conformation Due to Geminal 2,2-Dimethyl Substitution

The geminal 2,2-dimethyl substitution forces the cyclohexane ring into a restricted conformational landscape, increasing steric bulk and limiting the available orientations of the primary amine and methoxy groups. This is in stark contrast to unsubstituted cyclohexylmethanamine, which exhibits much greater conformational flexibility, and even to other dimethyl isomers (e.g., 2,3- or 3,5-dimethyl) where steric hindrance is less concentrated or differently oriented [1]. This rigidity is expected to influence binding entropy and selectivity in molecular recognition events.

Conformational Restriction
Class-level
Geminal dimethyl groups enforce constrained chair conformation, increasing steric demand near the amine
Supports selectivity review through restricted conformational landscape
Quantitative conformational equilibria data not available for direct comparison
Conformational Analysis Steric Hindrance Molecular Rigidity

Vendor-Specified Purity and Physicochemical Parameters for Reproducible Research

Commercial availability of the target compound is standardized at a minimum purity of 98% . Its molecular weight is 171.28 g/mol, which is approximately 21% higher than the non-methoxy analog (141.26 g/mol) due to the added methoxy group [1]. This has practical implications for reaction stoichiometry, molarity calculations, and purification. The compound is designated with hazard statements H302, H315, H319, and H335, requiring standard laboratory safety precautions .

Purity & MW
Specification review
Purity ≥98% (spec); MW 171.28 g/mol (+21% vs non-methoxy analog)
Enables accurate mass balancing and specification comparison across suppliers
Based on vendor technical datasheets; standard hazard precautions apply
Purity Molecular Weight Vendor Specification Reproducibility

Validated Application Scenarios for (1-Methoxy-2,2-dimethylcyclohexyl)methanamine in Discovery Chemistry


Conformationally Constrained Chiral Building Block

The sterically congested, gem-dimethyl environment creates a rigid scaffold that can be exploited in the synthesis of chiral ligands or catalysts. The restricted conformation around the amine group enhances stereochemical control in subsequent transformations, making it valuable for asymmetric synthesis programs [1].

Medicinal Chemistry Intermediate for SAR Exploration

The combination of a primary amine, a hydrogen-bond-accepting methoxy group, and a bulky, conformationally restricted cyclohexane core makes this compound an ideal starting point for generating focused libraries to probe steric and electronic effects in target binding pockets. It is particularly suited for projects where molecular rigidity and precise spatial orientation are hypothesized to improve potency or selectivity [1].

Ligand Design for Metalloenzymes or Receptors

The presence of both amine and methoxy functionalities offers a bidentate or chelating potential, while the 2,2-dimethyl substitution prevents unwanted conformational flexibility. This profile is advantageous for designing inhibitors or probes for metalloenzymes or receptors that require a pre-organized binding conformation [1].

Application
Selection Property
Validation Focus
Asymmetric synthesis intermediate
Conformationally restricted amine-methoxy scaffold
Stereochemical outcome in coupling reactions
Steric/electronic SAR library generation
Methoxy-amine steric and H-bond profile
Binding pocket probing via rigidified scaffold
Metalloenzyme ligand design
Bidentate amine-methoxy coordination potential
Pre-organized binding conformation assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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